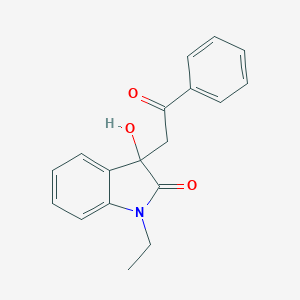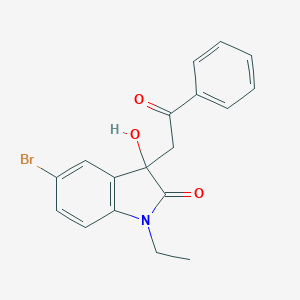![molecular formula C16H10BrFN2OS B307769 (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307769.png)
(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazolone derivative that has a unique chemical structure, making it an interesting subject for research.
Aplicaciones Científicas De Investigación
(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. The compound has shown promising results in preclinical studies as an anti-cancer agent, with the ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory and anti-bacterial agent.
Mecanismo De Acción
The exact mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Another proposed mechanism is through the induction of oxidative stress, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, the compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. Additionally, the compound has shown promising results in preclinical studies as an anti-cancer agent, making it a valuable subject for further research. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one. One area of focus is in the development of new drugs based on the compound's chemical structure. Additionally, further investigation is needed to fully understand the compound's mechanism of action and its potential applications in various fields. Finally, there is a need for more studies to determine the compound's toxicity and safety profile, which is essential for its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a thiazolone derivative that has gained attention in scientific research due to its potential applications in various fields. The compound has shown promising results as an anti-cancer, anti-inflammatory, and anti-bacterial agent, making it a valuable subject for further research. While there are limitations to using this compound in lab experiments, its unique chemical structure and potential applications make it an important area of focus for future research.
Métodos De Síntesis
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 4-bromoaniline, 3-fluorobenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction occurs through a series of steps, including the formation of an imine intermediate, followed by cyclization and dehydration. The final product is obtained as a yellow solid with a yield of around 70%.
Propiedades
Fórmula molecular |
C16H10BrFN2OS |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H10BrFN2OS/c17-11-4-6-13(7-5-11)19-16-20-15(21)14(22-16)9-10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21)/b14-9- |
Clave InChI |
JZHFDHNKGIQKCX-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC(=CC(=C1)F)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Butyryl-6-(3-chlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307687.png)


![7-Butyryl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307692.png)
![Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307693.png)
![5-(4-Methoxy-1-naphthyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307694.png)

![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307699.png)
![6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307700.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-chlorophenyl acetate](/img/structure/B307708.png)